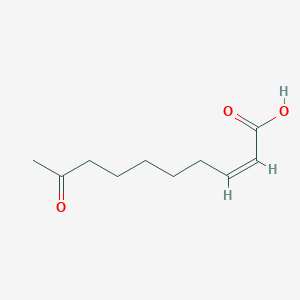

(2Z)-9-oxodec-2-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

(Z)-9-oxodec-2-enoic acid |

InChI |

InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6- |

InChI Key |

INJRDZMWIAYEMM-VURMDHGXSA-N |

SMILES |

CC(=O)CCCCCC=CC(=O)O |

Isomeric SMILES |

CC(=O)CCCCC/C=C\C(=O)O |

Canonical SMILES |

CC(=O)CCCCCC=CC(=O)O |

Synonyms |

9-keto-2-decenoic acid 9-keto-2-decenoic acid, (E)-isomer 9-keto-2-decenoic acid, (Z)-isomer 9-oxo-2-decenoic acid cis-9-oxo-2-decenoic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2z 9 Oxodec 2 Enoic Acid

De Novo Synthesis Mechanisms

The synthesis of (2Z)-9-oxodec-2-enoic acid is a multi-step biochemical pathway that begins with a common fatty acid precursor and proceeds through a series of enzymatic modifications.

Precursor Identification and Elucidation

The primary precursor for the biosynthesis of this compound has been identified as stearic acid , a saturated 18-carbon fatty acid. idosi.orgresearchgate.net Studies have demonstrated that the de novo synthesis of fatty acids occurs in insects, with acetyl-CoA serving as the fundamental building block. mdpi.comnih.gov In the context of queen pheromone production, stearic acid undergoes a series of modifications primarily within the mandibular glands. scilit.comannualreviews.org The initial and critical step in the pathway specific to queen pheromone synthesis is the hydroxylation of this 18-carbon fatty acid. idosi.org

Enzymatic Catalysis and Reaction Kinetics

The enzymatic machinery responsible for the conversion of stearic acid to this compound is highly specific and central to the caste-specific nature of pheromone production. The key enzymes involved are from the cytochrome P450 (CYP) superfamily and alcohol dehydrogenases.

The hydroxylation of stearic acid is a critical bifurcation point in the biosynthetic pathway, leading to different products in queens versus worker bees. In queens, a specific cytochrome P450 enzyme catalyzes the ω-1 hydroxylation of stearic acid, introducing a hydroxyl group at the 17th carbon position. idosi.orgscience.gov Transcriptomic analyses have identified CYP18A1 as the likely candidate gene encoding this queen-specific ω-1 hydroxylase. science.gov In contrast, workers typically exhibit ω-hydroxylation, catalyzed by a different enzyme, CYP4AA1 , which hydroxylates the terminal (18th) carbon. science.gov

Following hydroxylation, the 18-carbon hydroxy fatty acid undergoes chain shortening via β-oxidation to a 10-carbon intermediate. idosi.orgmdpi.com The final and crucial step in the formation of this compound is the oxidation of the hydroxyl group of its precursor, 9-hydroxydec-2-enoic acid (9-HDA) . nih.govresearchgate.net This conversion is catalyzed by an alcohol dehydrogenase (ADH) . scilit.comnih.govresearchgate.net The expression of the gene encoding this ADH is significantly higher in the mandibular glands of queens compared to workers, which is consistent with the high levels of 9-ODA found in queens. nih.govnih.gov

While the key enzymes have been identified, specific data on their reaction kinetics, such as Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max), are not extensively documented in publicly available literature. However, the differential expression levels of the encoding genes strongly suggest that the catalytic efficiency and substrate turnover rates are significantly higher in queens for the production of 9-ODA.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme (Putative) | Gene | Substrate | Product | Role in Pathway |

|---|---|---|---|---|---|

| Cytochrome P450 | ω-1 Hydroxylase | CYP18A1 | Stearic acid | 17-Hydroxystearic acid | Queen-specific hydroxylation |

| Alcohol Dehydrogenase | Not specified | Adh | 9-Hydroxydec-2-enoic acid (9-HDA) | This compound (9-ODA) | Oxidation to final keto acid |

Intermediates and Branching Pathways

The biosynthetic pathway from stearic acid to this compound involves several key intermediates. The primary pathway is understood to be linear, but the potential for branching exists.

Main Pathway Intermediates:

Stearic acid (C18:0) : The initial precursor.

17-Hydroxystearic acid : Formed by the action of CYP18A1 in queens.

10-carbon hydroxy fatty acid intermediates : Resulting from the chain-shortening β-oxidation of 17-hydroxystearic acid.

9-Hydroxydec-2-enoic acid (9-HDA) : The direct precursor to 9-ODA. nih.gov

A significant branching of this pathway occurs at the initial hydroxylation step, which is caste-dependent. In worker bees, the ω-hydroxylation of stearic acid by CYP4AA1 leads to the production of 18-hydroxystearic acid, which is then converted to 10-hydroxy-2-decenoic acid (10-HDA), a major component of worker mandibular gland secretions. idosi.orgscience.gov This bifurcation highlights the evolution of distinct pheromonal signals from a common precursor. While queens primarily produce 9-ODA and 9-HDA, they are also capable of synthesizing small amounts of worker-specific compounds, and vice-versa, indicating some level of pathway plasticity. nih.gov

Biosynthetic Regulation and Genetic Control

The production of this compound is tightly regulated at both the transcriptional and post-translational levels, ensuring its production is largely restricted to the queen.

Gene Expression and Transcriptional Regulation of Biosynthetic Enzymes

The differential expression of genes encoding the biosynthetic enzymes is the primary mechanism for the caste-specific production of 9-ODA. The presence of a queen and her pheromones actively suppresses the expression of queen-like traits in workers, including the production of 9-ODA. nih.gov

Studies have shown that the expression of CYP18A1, the gene for the queen-specific ω-1 hydroxylase, is high in the mandibular glands of queens but negligible in queenright workers. science.gov Conversely, the gene for the worker-specific ω-hydroxylase, CYP4AA1, is highly expressed in workers. science.gov In the absence of a queen, the expression of CYP18A1 can be elevated in workers, leading to the production of queen-like pheromones. science.gov

Similarly, the gene encoding the alcohol dehydrogenase responsible for the final oxidation of 9-HDA to 9-ODA is highly expressed in queen mandibular glands. nih.govnih.gov The queen's presence suppresses the synthesis of this enzyme in workers, leading to an accumulation of the precursor 9-HDA and preventing the large-scale production of 9-ODA. nih.gov The transcription factor gemini (B1671429) has been implicated in controlling the synthesis of fatty acid-derived components of the QMP, with its alternative splicing influencing ovary activation and the production of 9-ODA and 9-HDA. researchgate.net

Table 2: Transcriptional Regulation of Key Biosynthetic Genes

| Gene | Regulation in Queens | Regulation in Queenright Workers | Regulation in Queenless Workers |

|---|---|---|---|

| CYP18A1 | High expression | Negligible expression | Elevated expression |

| CYP4AA1 | Negligible expression | High expression | High expression |

| Adh (for 9-ODA) | High expression | Suppressed expression | Upregulated expression |

Post-Translational Modification of Enzymes

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of enzymes. While the role of PTMs in the biosynthesis of this compound is not as extensively studied as transcriptional regulation, it is a likely point of control.

Cytochrome P450 enzymes, in general, are known to undergo post-translational modifications such as phosphorylation, which can alter their catalytic activity. mdpi.com These modifications can be influenced by various signaling pathways within the cell. mdpi.com It is plausible that the activity of CYP18A1 and the specific alcohol dehydrogenase in the mandibular glands are modulated by such PTMs, providing another layer of regulation over the production of 9-ODA. However, specific studies detailing the PTMs of the enzymes directly involved in the this compound biosynthetic pathway are currently limited.

Environmental and Physiological Modulators of Biosynthesis

The biosynthesis of 9-oxodec-2-enoic acid is intricately regulated by a combination of physiological and environmental cues, primarily studied within the context of the honeybee queen. While direct studies on the (2Z) isomer are absent, the factors influencing the production of the well-documented (E) isomer in queen bees provide a framework for understanding potential modulators.

Physiological Modulators: The most significant physiological factor is the queen's reproductive status. The mandibular glands of mated, egg-laying queens produce large quantities of 9-ODA, which is crucial for maintaining social order and suppressing worker reproduction nih.govnih.govmdpi.com. In contrast, uninseminated queens produce significantly lower amounts of 9-ODA and its precursor, 9-hydroxydec-2-enoic acid (9-HDA) mdpi.com. The biosynthesis pathway involves the ω-1 hydroxylation of stearic acid by cytochrome P450 (CYP) enzymes, followed by β-oxidation and a final oxidation step catalyzed by alcohol dehydrogenases (ADHs) to yield 9-ODA nih.govresearchgate.net. The expression of the genes encoding these enzymes is caste-specific and linked to reproductive activity nih.gov. In the absence of a queen, some worker bees can activate their ovaries and begin producing queen-like pheromones, including 9-ODA, a process also linked to the upregulation of these biosynthetic pathways up.ac.za.

Environmental Modulators: Environmental conditions can also impact the stability and perception of these pheromonal signals.

Temperature: Warmer temperatures can accelerate the breakdown of pheromone molecules, potentially reducing their effective signaling period biochemjournal.com.

Pesticide Exposure: Exposure to certain pesticides during development has been shown to affect the production of queen pheromones, which could have significant consequences for colony health and social structure biochemjournal.com.

Table 1: Known Modulators of (E)-9-Oxodec-2-enoic Acid Biosynthesis in Honeybees

| Modulator | Type | Effect on (E)-9-ODA Production | Source(s) |

|---|---|---|---|

| Mating Status | Physiological | Significantly higher in mated, laying queens compared to virgin queens. | mdpi.com |

| Caste | Physiological | Primarily produced by queens; production is suppressed in workers but can be activated in queenless conditions. | nih.govresearchgate.netup.ac.za |

| Pesticides | Environmental | Exposure during development can negatively affect pheromone production. | biochemjournal.com |

| Temperature | Environmental | Higher temperatures can increase the degradation rate of the secreted pheromone. | biochemjournal.com |

Degradation and Catabolism of this compound

The degradation and catabolism of this compound have not been specifically documented. However, studies on its (E)-isomer in honeybees indicate that it is actively metabolized. Pheromones, once secreted, can be degraded by environmental factors or through specific enzymatic processes in receiving organisms to terminate the signal biochemjournal.comevitachem.com.

Enzymatic Degradation Pathways and Mechanisms

While the specific enzymes that degrade this compound are unknown, the metabolism of the (E)-isomer in honeybees provides potential clues. It is known that worker bees can metabolize the queen substance evitachem.com. The biosynthetic pathway, which concludes with an oxidation step to form the ketone group, suggests that a reverse reaction involving reductases could be a primary degradation step, converting 9-ODA back to 9-HDA.

A study identified two metabolites of 9-oxodec-2-enoic acid in the honey stomach of bees: 8-oxononanal and 8-oxononanol nih.gov. This finding suggests a degradation pathway that involves the cleavage of the carbon chain. This process is distinct from the more common β-oxidation pathway for fatty acids.

Microbial Metabolism and Biotransformation

The role of microorganisms in the metabolism of this compound is not well-defined. However, the general capacity of microbes, particularly fungi and bacteria, to biotransform fatty acids and related compounds is well-established mdpi.comfrontiersin.org. Common microbial transformations for fatty acids include hydroxylation, oxidation of hydroxyl groups to ketones, and β-oxidation mdpi.comnih.gov.

Fungi, in particular, are known to perform a wide array of biotransformations on complex organic molecules researchgate.net. For instance, various fungal and bacterial species can hydrate (B1144303) unsaturated fatty acids and subsequently oxidize the resulting hydroxy fatty acids to keto fatty acids mdpi.com. It is plausible that soil or gut microbes could degrade 9-oxodec-2-enoic acid through similar enzymatic processes. A related compound, (Z)-3-methyl-9-oxodec-2-enoic acid, has been isolated from a marine sponge, indicating that biosynthetic pathways for similar molecules exist in other organisms beyond insects, possibly involving symbiotic microbes mdpi.comresearchgate.net.

End-Product Analysis and Excretion

Definitive end-products of this compound catabolism and their excretion routes have not been identified. The only characterized metabolites for 9-oxodec-2-enoic acid (isomer not specified) are 8-oxononanal and 8-oxononanol, which were detected in the honey stomach of honeybees nih.gov. The presence of these C9 compounds indicates a catabolic pathway involving the removal of one carbon atom. The subsequent fate and potential excretion of these smaller molecules are currently unknown.

Table 2: Identified Metabolites of 9-Oxodec-2-enoic Acid

| Metabolite | Chemical Formula | Source of Identification | Potential Degradation Step | Source(s) |

|---|---|---|---|---|

| 8-Oxononanal | C₉H₁₆O₂ | Honey stomach of Apis mellifera | Carbon chain cleavage | nih.gov |

| 8-Oxononanol | C₉H₁₈O₂ | Honey stomach of Apis mellifera | Carbon chain cleavage and reduction | nih.gov |

Biological Roles and Mechanistic Actions of 2z 9 Oxodec 2 Enoic Acid in Non Human Organisms

Roles in Social Insects (e.g., Apis mellifera)

In honey bee colonies, (2Z)-9-oxodec-2-enoic acid, commonly referred to as 9-ODA, is a primary constituent of the queen mandibular pheromone (QMP). nih.gov This pheromone is a complex chemical blend that regulates many aspects of colony life.

Queen Pheromone Activity and Caste Differentiation

The influence of queen pheromones extends to caste differentiation. While royal jelly is a primary factor in determining whether a larva develops into a queen or a worker, the pheromonal environment within the hive also plays a role. The presence of the queen and her pheromones, including 9-ODA, contributes to the developmental trajectory of female larvae. actbeekeepers.asn.au

Regulation of Worker Physiology and Behavior

One of the most significant primer effects of 9-ODA is the physiological inhibition of ovary development in worker bees. nih.govresearchgate.net This ensures the queen remains the primary reproductive individual in the colony. biochemjournal.com This inhibitory effect is most potent when 9-ODA is combined with another QMP component, 9-hydroxydecenoic acid. wikipedia.org The absence or decline of the queen's pheromonal signal can lead to ovary development in worker bees, who may then begin to lay unfertilized eggs. nih.gov

As a releaser pheromone, 9-ODA is a key attractant for worker bees, inducing what is known as the retinue response. nih.govresearchgate.net Workers in the retinue surround the queen, grooming and feeding her, which facilitates the distribution of the QMP throughout the colony. actbeekeepers.asn.au This pheromone also influences the division of labor among workers, affecting behaviors such as foraging and nest maintenance. nih.gov

Impact on Colony Homeostasis and Social Organization

The queen's pheromonal signal, with 9-ODA as a central component, is fundamental to maintaining colony homeostasis. nih.gov It regulates colony functions and development, stimulating some activities while inhibiting others. nih.gov For instance, a strong queen signal prevents workers from rearing new queens. nih.govrothamsted.ac.uk If the queen is old, sick, or absent, the diminished pheromone signal prompts workers to construct new queen cells to raise a replacement. nih.govwikipedia.org

Functions in Other Arthropod Species

The role of this compound is not limited to honey bees. While research is most extensive in Apis mellifera, there are indications of its function in other arthropods as well.

Interspecies Chemical Communication

While specific examples involving this compound are not extensively documented in the provided search results, the general principle of interspecies chemical communication is well-established in arthropods. Pheromones from one species can sometimes be detected and responded to by another, leading to phenomena such as eavesdropping by predators or parasites. The unique chemical signature of a species' pheromones, including compounds like 9-ODA, plays a role in species recognition and reproductive isolation.

Reproductive and Developmental Signaling

In Apis mellifera, 9-ODA also functions as a sex pheromone, attracting drones (males) to virgin queens during their mating flights. nih.govresearchgate.netnih.gov Drones have specialized olfactory receptors that are highly sensitive to 9-ODA, enabling them to locate queens from a distance. nih.govnih.gov This highlights the compound's critical role in the reproductive success of the species.

The developmental signaling effects of 9-ODA are most evident in its role in inhibiting worker ovary development, as previously discussed. This ensures that the colony's reproductive efforts are centralized in the queen, a key aspect of the eusocial structure.

Effects on Plant Physiology and Interactions

This compound belongs to the broad class of plant signaling molecules known as oxylipins. aocs.orgwikipedia.org Oxylipins are derived from the oxidation of polyunsaturated fatty acids and are central to a plant's ability to regulate growth and respond to environmental stresses. mdpi.com However, specific studies detailing the direct effects of this compound on plant physiology have not been identified in the available literature.

Growth and Developmental Regulation

There is no specific research available on the role of this compound in plant growth and developmental regulation. However, other oxylipins, particularly those generated through the 9-lipoxygenase (9-LOX) pathway, are known to influence plant development. For instance, short-chain oxoacids derived from this pathway can impact root system architecture. A study on Arabidopsis found that 9-oxononanoic acid, a C9 oxoacid, could induce a loss of apical dominance in roots, leading to an increased number of lateral and adventitious roots when applied exogenously. nih.gov This highlights the potential for oxo-fatty acids to act as potent regulators of plant development.

Defense Responses and Induced Resistance

Direct evidence for the involvement of this compound in plant defense responses or induced resistance is currently lacking. The oxylipin pathway in plants is a primary signaling cascade for activating defenses against herbivores and pathogens. aocs.orgnih.gov When a plant is wounded, the rapid synthesis of various oxylipins occurs, which can act as signals to trigger the expression of defense-related genes. Some oxylipins, such as keto-fatty acids, have been shown to possess cell death-promoting activities, which can be part of a plant's hypersensitive response to contain a pathogen. nih.gov

Interactions with Plant Pathogens and Symbionts

Specific interactions between this compound and plant pathogens or symbionts have not been documented. Research into the broader family of oxylipins indicates that these molecules can have direct antimicrobial properties. aocs.org A large-scale screening of 43 natural oxylipins against various plant pathogens demonstrated that many possess the ability to impair the growth of bacteria, oomycetes, and fungi. rsc.org This suggests that oxylipins can contribute to plant defense through direct antibiotic action, in addition to their role as defense signals. For example, fatty acids with a γ-oxocrotonate structure isolated from the basidiomycete Hygrophorus eburneus have demonstrated bactericidal and fungicidal activity. grafiati.com

Activities in Microbial Systems

While information on this compound is scarce, the study of similar fatty acids reveals significant activities in microbial systems, including the regulation of growth, virulence, and community behaviors like biofilm formation.

Modulation of Microbial Growth and Virulence

No studies were found that specifically assess the effect of this compound on microbial growth or virulence. However, various other unsaturated fatty acids have been shown to possess antimicrobial properties. For instance, the methyl ester of oleic acid (9-Octadecenoic acid (Z)-, methyl ester) has been isolated from the plant Bidens bipinnata and shown to have antibacterial activity. nih.gov The related compound 9-hydroxy-2E-decenoic acid, also from royal jelly, is noted for its antibacterial activity, which is attributed to its ability to disrupt bacterial cell membranes. Furthermore, fatty acids isolated from marine organisms have displayed a broad spectrum of antimicrobial activities against pathogenic fungi and bacteria. rsc.orgmdpi.com

Table 1: Antimicrobial Activities of Related Fatty Acids (Contextual Data)

| Compound Name | Source Organism | Target Microbe(s) | Observed Effect | Citation |

|---|---|---|---|---|

| 9-Octadecenoic acid (Z)-, methyl ester | Bidens bipinnata | Staphylococcus aureus | Antibacterial activity (MIC₅₀ of 72 µg/mL) | nih.gov |

| Gageostatins A and B (Contain (3R)-3-hydroxy-9,11-dimethyltridecanoic acid) | Bacillus sp. 109GGC020 | Rhizoctonia solani, Bacillus cinerea, Bacillus subtilis, Staphylococcus aureus | Antifungal (MIC 4–32 µg/mL) and moderate antibacterial (MIC 8–64 µg/mL) activity | mdpi.com |

| (E)-4-oxo-C16 and C18 fatty acids | Hygrophorus eburneus | Various bacteria and fungi | Bactericidal and fungicidal activity | grafiati.com |

| 9-hydroxy-2E-decenoic acid | Royal Jelly (Apis mellifera) | Bacteria | Antibacterial activity via membrane disruption |

Quorum Sensing Interference and Biofilm Formation

There is no available research on the role of this compound in quorum sensing (QS) or biofilm formation. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm formation. nih.gov

A structurally similar molecule, cis-2-decenoic acid, which lacks the 9-oxo group, is a well-documented signaling molecule produced by Pseudomonas aeruginosa. It is capable of inducing the dispersion of established biofilms from multiple types of bacteria, indicating it may be involved in inter-species communication. The general strategy of interfering with QS signaling, known as quorum quenching, is being explored as a promising anti-virulence and anti-biofilm approach. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-9-oxodec-2-enoic acid (9-ODA, Queen substance) |

| 9-oxononanoic acid |

| Oleic acid (9-Octadecenoic acid (Z)-) |

| 9-hydroxy-2E-decenoic acid |

| cis-2-decenoic acid |

| Gageostatins A and B |

| (3R)-3-hydroxy-9,11-dimethyltridecanoic acid |

| (E)-4-oxohexadec-2-enoic acid |

Metabolic Exchange and Cross-Kingdom Signaling

This compound, more commonly referred to in scientific literature as its biologically active isomer (2E)-9-oxodec-2-enoic acid (9-ODA), is a cornerstone of chemical communication within honeybee (Apis mellifera) colonies. It is the principal component of the Queen Mandibular Pheromone (QMP), a complex chemical blend secreted by the queen bee. nih.govscilit.comnih.gov This pheromone is not involved in cross-kingdom signaling but is a highly evolved form of intraspecies communication that regulates the social structure, development, and reproductive status of the colony members. nih.govwikipedia.org The distribution of 9-ODA throughout the hive occurs via metabolic exchange, as worker bees acquire it through direct contact and grooming of the queen and subsequently pass it to other colony members.

The biosynthesis of 9-ODA in queens involves the hydroxylation of stearic acid at the ω-1 position, followed by caste-selective β-oxidation. mdpi.com In contrast, worker bees primarily produce ω-hydroxylated fatty acids like 10-hydroxy-2-decenoic acid (10-HDA). mdpi.com However, worker honeybees are capable of metabolizing 9-ODA. nih.gov This metabolic capability is significant, as studies have shown that 9-ODA can influence the expression of the alcohol dehydrogenase gene, an enzyme critical for the interconversion of related pheromonal components like 9-hydroxy-2-decenoic acid (9-HDA) and 9-ODA. scilit.com The production levels of 9-ODA and related compounds in the queen change with her ontogenetic state, from virgin to mating and finally to a dominant, egg-laying queen, signaling her reproductive fitness to the colony. nih.gov

Cellular and Molecular Mechanisms of Action

The physiological and behavioral effects elicited by this compound are initiated by a precise cascade of molecular events, starting from its detection in the antennae to the subsequent alteration of gene expression in target cells.

Receptor Identification and Ligand Binding Kinetics

The perception of 9-ODA begins in the antennae of honeybees, where it is first solubilized and transported through the aqueous sensillum lymph by a Pheromone Binding Protein (PBP). nih.govresearchgate.net The primary PBP identified for 9-ODA in Apis mellifera is ASP1 (Antennal-specific protein 1), also designated OBP1. proteopedia.orgnih.gov The binding of the hydrophobic 9-ODA molecule occurs within a hydrophobic pocket of the ASP1 protein. proteopedia.org Structural studies have revealed that the binding site integrity and ligand affinity are influenced by pH. researchgate.netrcsb.org At a lower pH (acidic), ASP1 exists as a monomer and exhibits a higher affinity for 9-ODA, which is thought to facilitate pheromone capture. researchgate.net Conversely, at the physiological pH near the receptor membrane, ASP1 forms a domain-swapped dimer, a conformation that favors the release of the pheromone to its receptor. nih.govresearchgate.netrcsb.org

Following its release from the PBP, 9-ODA binds to a specific olfactory receptor (OR) located on the membrane of olfactory receptor neurons (ORNs). nih.govresearchgate.net The specific receptor for 9-ODA has been identified as AmOr11. nih.govresearchgate.netnih.gov This receptor is highly expressed in the antennae of male bees (drones), consistent with 9-ODA's role as a long-distance sex attractant for mating flights. nih.gov The AmOr11 receptor, when expressed in a heterologous system (Xenopus oocytes), showed a specific response to 9-ODA, confirming its function. nih.gov

| Receptor/Binding Protein | Organism | Ligand | Key Findings |

| ASP1 (OBP1) | Apis mellifera (Honeybee) | (2E)-9-Oxodec-2-enoic acid (9-ODA) | A pheromone-binding protein that transports 9-ODA through the sensillum lymph. It undergoes a pH-dependent conformational change (dimerization) that facilitates ligand release at the receptor neuron membrane. nih.govresearchgate.netproteopedia.org |

| AmOr11 | Apis mellifera (Honeybee) | (2E)-9-Oxodec-2-enoic acid (9-ODA) | A specific olfactory receptor that binds 9-ODA. It is highly expressed in drone antennae and is crucial for the detection of the queen sex pheromone. nih.govresearchgate.netnih.gov |

Intracellular Signal Transduction Pathways Activation

Upon binding of 9-ODA to the AmOr11 receptor on the surface of an olfactory receptor neuron, an intracellular signal transduction cascade is initiated. Insect olfactory receptors like AmOr11 are understood to function as ligand-gated ion channels, or are tightly coupled to them, leading to the generation of an electrical signal. nih.gov The axons of the AmOr11-expressing neurons project specifically to enlarged glomeruli in the antennal lobe of the bee brain, known as macroglomeruli (specifically MG2), which are specialized for processing sex pheromone information. researchgate.net

Recent studies have begun to elucidate the downstream molecular pathways. The detection of 9-ODA by AmOr11 has been shown to influence the expression of the transcription factor Krüppel-homolog1 (Kr-h1). researchgate.netresearchgate.net Experiments using RNA interference to knock down the AmOr11 receptor resulted in a significant decrease in the expression of Kr-h1. researchgate.netresearchgate.net This suggests that Kr-h1 is a downstream component of the Or11 signaling pathway, playing a crucial role in the signal transduction process that mediates the behavioral and physiological responses to 9-ODA. researchgate.netresearchgate.net

Modulation of Gene Expression and Protein Synthesis

A primary and well-documented role of 9-ODA as a primer pheromone is the physiological inhibition of ovary development in worker bees, ensuring they remain functionally sterile in the presence of a queen. scilit.comwikipedia.orguwo.ca This long-term effect is fundamentally a result of the modulation of gene expression and protein synthesis. The QMP signal, with 9-ODA as its key component, prevents the genetic programs associated with ovarian activation from being expressed. uwo.caresearchgate.net In queenless colonies, the absence of this signal allows for the differential expression of genes related to reproduction, such as vitellogenin and major royal jelly proteins. uwo.ca

The signal transduction pathway initiated by 9-ODA directly impacts gene regulation. As noted, the pathway involving the AmOr11 receptor leads to changes in the expression of the transcription factor Kr-h1 and its downstream target, Broad-Complex (Br-c), which are involved in regulating reproduction and development. researchgate.netresearchgate.net Furthermore, the expression of cytochrome P450 genes, which are involved in the synthesis of pheromones, is also influenced by the presence of 9-ODA. scilit.comup.ac.za

Effects on Cellular Metabolism and Energy Homeostasis

This compound and its related compounds are deeply integrated into the metabolic framework of honeybees, particularly concerning fatty acid metabolism. The biosynthesis of 9-ODA in queens is a specialized metabolic pathway originating from common fatty acid precursors like stearic acid. mdpi.com The process involves specific hydroxylation and β-oxidation steps that are differentially regulated between castes. mdpi.com

Worker bees can metabolize 9-ODA, a process essential for clearing the pheromone signal and maintaining sensitivity. nih.gov The metabolism of 9-ODA influences the expression of metabolic enzymes; for instance, it affects the expression of an alcohol dehydrogenase gene that is key for converting 9-HDA into 9-ODA. scilit.com The ratios of 9-ODA to other mandibular gland components, such as 10-HDA and 9-HDA, serve as indicators of the queen's reproductive quality and fertility, linking the metabolic state of the queen directly to the regulation of colony-wide energy and resource allocation (e.g., inhibiting worker reproduction). plos.org

Interaction with Membrane Lipids and Ion Channels

The primary interaction of this compound at the cellular level is with proteins embedded within the neuronal membrane rather than with the membrane lipids themselves. As a hydrophobic molecule, its journey through the aqueous environment of the sensillum lymph requires the assistance of pheromone-binding proteins (PBPs). nih.govresearchgate.net These PBPs transport 9-ODA to the dendritic membrane of the olfactory receptor neuron. nih.gov

The ultimate target of 9-ODA is the AmOr11 olfactory receptor, which is an integral membrane protein. researchgate.netnih.gov Insect olfactory receptors, including AmOr11, are part of a unique class of proteins that form ligand-gated ion channels or are complexed with a co-receptor (Orco) to form a channel. nih.gov Upon binding 9-ODA, the AmOr11/Orco complex undergoes a conformational change that opens the channel, allowing ion flux across the neuronal membrane and leading to depolarization. Therefore, the interaction of 9-ODA is a highly specific engagement with a proteinaceous ion channel, which is the critical step in converting the external chemical signal into an internal electrical one. There is currently no direct evidence to suggest that 9-ODA modulates cellular function by interacting with membrane lipids or other non-receptor ion channels in a significant manner.

Advanced Analytical Methodologies for Detection and Quantification of 2z 9 Oxodec 2 Enoic Acid

Sample Preparation and Extraction Techniques for Biological Matrices

The primary goal of sample preparation is to isolate (2Z)-9-oxodec-2-enoic acid from the intricate biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. lcms.czsigmaaldrich.com The choice of extraction technique is paramount and is largely dictated by the nature of the sample matrix and the physicochemical properties of the analyte.

Solid-Phase Extraction (SPE) is a powerful and widely used technique for sample cleanup and concentration, functioning on the principles of chromatography. lcms.cznih.gov It involves passing a liquid sample through a solid sorbent material, which retains the analyte based on specific chemical interactions. nih.gov The analyte is later eluted with a small volume of a strong solvent, resulting in a cleaner and more concentrated sample. nih.gov

For an acidic compound like this compound, several types of SPE sorbents can be employed. Reversed-phase sorbents, such as those modified with C18 (octadecyl), are effective at retaining non-polar to moderately polar compounds from an aqueous matrix through hydrophobic interactions. mdpi.com To enhance retention of the carboxylic acid, the pH of the sample can be adjusted to below its pKa, ensuring it is in its less polar, protonated form.

Alternatively, mixed-mode sorbents, which possess both reversed-phase and ion-exchange functionalities, can provide superior selectivity. mdpi.comphenomenex.com A mixed-mode sorbent with a strong anion-exchange (SAX) or weak anion-exchange (WAX) component can retain the negatively charged carboxylate form of the analyte, while the reversed-phase component retains other non-polar compounds. This dual retention mechanism allows for more rigorous washing steps to remove matrix interferences. phenomenex.com

The general SPE procedure involves four steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by an equilibration step with the sample loading solvent (e.g., deionized water). This activates the sorbent for reproducible interactions.

Loading: The pre-treated sample is passed through the cartridge. The analyte and some matrix components are retained on the sorbent.

Washing: A specific solvent is used to wash the sorbent, selectively removing interfering compounds while the analyte of interest remains bound.

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte from the cartridge.

| Sorbent Type | Primary Interaction Mechanism | Application for this compound |

|---|---|---|

| Reversed-Phase (e.g., C18, C8) | Hydrophobic (van der Waals forces) | Effective for retaining the protonated (non-ionized) form of the acid from aqueous samples. Sample pH should be acidified. |

| Mixed-Mode (e.g., Reversed-Phase + Anion Exchange) | Hydrophobic and Ion-Exchange | Offers high selectivity by retaining the ionized carboxylate group. Allows for stringent wash steps to remove neutral and basic interferences. phenomenex.com |

| Polymeric (e.g., Polystyrene-divinylbenzene) | Hydrophobic (π-π interactions) | Provides high capacity and stability across a wide pH range, suitable for retaining acidic compounds. mdpi.com |

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. celignis.comchromatographyonline.comresearchgate.net The efficiency of the extraction is determined by the partition coefficient of the solute, which is a measure of its relative solubility in the two phases. celignis.com

For this compound, LLE is highly effective due to the pH-dependent solubility of its carboxylic acid group.

Extraction from Aqueous Matrix: To extract the compound from a biological fluid (e.g., plasma, hemolymph), the aqueous sample is first acidified to a pH of approximately 2-3. This protonates the carboxylate group (-COO⁻) to the carboxylic acid (-COOH), significantly increasing its hydrophobicity. An immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) is then added. After vigorous mixing, the more hydrophobic, protonated acid partitions preferentially into the organic phase, leaving polar interferences in the aqueous phase. chromatographyonline.com

Back-Extraction for Cleanup: For further purification, a back-extraction can be performed. The organic extract containing the analyte can be mixed with an aqueous solution of a weak base (e.g., a sodium bicarbonate solution with a pH of ~8-9). At this pH, the carboxylic acid is deprotonated back to its water-soluble carboxylate form and partitions into the aqueous phase, while neutral, non-acidic interferences remain in the organic layer. The purified analyte can then be recovered by re-acidifying the aqueous phase and performing a final extraction with an organic solvent.

| Sample pH | Dominant Form of this compound | Favored Phase | Purpose |

|---|---|---|---|

| Acidic (e.g., pH < 4) | Protonated (R-COOH) | Organic Solvent | Extraction from aqueous biological matrix. chromatographyonline.com |

| Basic (e.g., pH > 6) | Deprotonated (R-COO⁻) | Aqueous Phase | Washing the organic extract to remove neutral/basic impurities (back-extraction). |

Biological matrices are inherently complex, containing a multitude of endogenous components like lipids, proteins, and salts that can interfere with the analysis. lcms.cz These interferences can lead to a phenomenon known as the matrix effect, where the instrument's response to the analyte is suppressed or enhanced, leading to inaccurate quantification. analchemres.org

Optimization strategies to mitigate matrix effects include:

Thorough Sample Cleanup: Employing robust extraction techniques like SPE or a combination of LLE and SPE is crucial to remove as many interfering components as possible before analysis. lcms.cznih.gov

Use of Internal Standards: An internal standard is a compound with similar chemical and physical properties to the analyte that is added to the sample before extraction. carlroth.com Any loss of analyte during sample preparation or variation in instrument response will affect the internal standard similarly, allowing for accurate correction and quantification. carlroth.com

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. analchemres.org This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification. analchemres.org

Derivatization: Converting the analyte into a derivative can sometimes move its chromatographic peak away from co-eluting matrix components, thereby reducing interference.

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are used to separate this compound from any remaining co-extracted compounds before its detection and quantification.

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For a relatively non-volatile compound like this compound, derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis. nih.gov A common approach is esterification of the carboxylic acid group, for instance, by converting it to its methyl ester or pentafluorobenzyl (PFB) ester. nih.gov

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. It produces a signal proportional to the mass of carbon atoms entering the flame, making it a robust and reliable choice for quantification when coupled with an appropriate internal standard. carlroth.com

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. If this compound is converted to a halogenated derivative (e.g., a PFB ester), the ECD can provide extremely low limits of detection, which is advantageous for trace-level analysis.

| Detector | Principle | Selectivity | Derivatization Requirement for this compound |

|---|---|---|---|

| Flame Ionization Detector (FID) | Measures ions produced during combustion of organic compounds in a hydrogen flame. carlroth.com | Universal for carbon-containing compounds. | Required for volatility (e.g., methyl ester). |

| Electron Capture Detector (ECD) | Measures the capture of electrons by electronegative compounds. | Highly selective for halogenated compounds. | Required for both volatility and detector response (e.g., PFB ester). |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio, providing structural information. grafiati.com | Highly selective and specific; can be used for definitive identification. | Required for volatility. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds, often eliminating the need for derivatization. scielo.brresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing fatty acids. researchgate.net The separation is typically performed on a C18 column using a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidified aqueous buffer. researchgate.net The acid in the mobile phase (e.g., formic acid or phosphoric acid) ensures that the analyte remains in its protonated, non-ionized form for consistent retention.

UV/Vis Detection: this compound possesses an α,β-unsaturated carbonyl system, which acts as a chromophore, allowing for direct detection by UV/Vis spectrophotometry, typically in the range of 210-220 nm. scielo.br This method is robust and widely used for quantifying related compounds like (E)-9-oxodec-2-enoic acid. scielo.brsrce.hr

Fluorescence Detection: The native molecule is not fluorescent. Therefore, to use fluorescence detection, which offers higher sensitivity and selectivity than UV/Vis, the carboxylic acid group must be derivatized with a fluorescent tag prior to HPLC analysis.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic acids. researchgate.net |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Methanol and acidified water. | Acid suppresses ionization of the carboxyl group, ensuring sharp peaks and reproducible retention. researchgate.net |

| Detector | UV/Vis at ~210 nm | The conjugated α,β-unsaturated acid system provides a UV chromophore for direct detection. scielo.br |

| Flow Rate | ~1.0 mL/min | A standard flow rate for analytical scale columns. researchgate.net |

Chiral Chromatography for Stereoisomer Analysis

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements. sigmaaldrich.com Enantiomers, which are non-superimposable mirror images of each other, have identical physical properties in an achiral environment, making their separation by standard chromatographic techniques impossible. researchgate.net Chiral chromatography overcomes this by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net

The most common approach involves creating a chiral environment through a CSP, which is often a chiral resolving agent bound to a support like silica (B1680970) gel. sigmaaldrich.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and versatility across various separation modes, including normal phase, reversed-phase, and polar organic mode. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP, where differences in the stability of these complexes for each enantiomer allow for resolution. researchgate.net

While the naturally occurring and extensively studied queen bee pheromone is the (E)-isomer of 9-oxodec-2-enoic acid, the analysis of its (Z)-isomer and any potential enantiomers would necessitate chiral chromatography. royalsocietypublishing.orgwikipedia.org For acidic compounds like this compound, anion-exchanger type CSPs have shown excellent performance. chiraltech.com Method development often involves screening different columns and mobile phase compositions to achieve optimal selectivity and resolution. sigmaaldrich.com Parameters such as mobile phase composition, temperature, and flow rate can be adjusted to fine-tune the separation once enantiomeric selectivity is achieved. sigmaaldrich.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the identification, quantification, and structural elucidation of compounds like this compound due to its high sensitivity and specificity.

GC-MS and LC-MS/MS for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstone techniques for the analysis of fatty acids and pheromones.

Gas Chromatography-Mass Spectrometry (GC-MS): For decades, GC-MS was the exclusive method for analyzing queen bee pheromone components. nih.gov In GC-MS, the sample is vaporized and separated based on volatility and interaction with a stationary phase in a capillary column before being detected by a mass spectrometer. nih.gov For non-volatile or thermally sensitive compounds like carboxylic acids, derivatization (e.g., esterification to form methyl esters) is often required to increase volatility and improve chromatographic performance. mblwhoilibrary.org GC-MS provides characteristic fragmentation patterns upon electron ionization, which serve as a fingerprint for compound identification by matching against spectral libraries. nih.govresearchgate.net Pure reference standards are essential for confirming compound identity via retention time and for accurate quantification. carlroth.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): More recently, LC-MS/MS has emerged as a superior alternative for pheromone analysis. nih.govresearchgate.net This technique separates compounds in the liquid phase before ionization (commonly by electrospray ionization, ESI) and detection. sigmaaldrich.com LC-MS/MS offers several advantages over GC-MS, including higher sensitivity, the ability to analyze compounds without derivatization, and seamless integration with modern metabolomics workflows. nih.govrsc.org In tandem mass spectrometry (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected, providing a high degree of specificity and reducing chemical noise, which is crucial for quantification in complex biological samples. nih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Sample Derivatization | Often required (e.g., esterification) to increase volatility. mblwhoilibrary.org | Generally not required, allowing direct analysis. nih.gov |

| Sensitivity | Good, but can be lower than modern LC-MS/MS. | Very high, enabling detection of trace-level compounds. nih.govnih.gov |

| Specificity | High, based on retention time and mass spectrum. | Extremely high, due to precursor/product ion transitions (SRM/MRM). nih.gov |

| Compatibility | Limited to thermally stable and volatile compounds. | Broadly applicable to a wide range of polar and non-polar compounds. nih.gov |

| Primary Use | Historical standard for pheromone analysis; identification via spectral libraries. nih.govnih.gov | Modern standard for quantification and analysis of complex mixtures. researchgate.netrsc.org |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm) of the theoretical mass. This precision allows for the determination of a molecule's elemental formula, a critical step in structural elucidation. mdpi.com For this compound (C₁₀H₁₆O₃), HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The development of LC-HRMS methods has enabled the direct analysis of free fatty acids in complex samples like royal jelly, facilitating the identification of known and novel compounds based on their exact mass. mdpi.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest level of accuracy and precision in quantitative analysis. nih.govresearchgate.net The technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard. nih.gov This stable isotope-labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Because the internal standard and the analyte behave almost identically during sample preparation, extraction, and ionization, any sample loss or matrix-induced ionization suppression affects both equally. omu.edu.tr Quantification is based on the measured ratio of the natural analyte to the isotopically labeled standard. researchgate.net This approach corrects for variations in the analytical process, leading to highly reliable and accurate absolute quantification. nih.gov To quantify this compound with maximum accuracy, a custom synthesis of its labeled isotopologue would be required to serve as the internal standard in an IDMS-based LC-MS/MS method.

Spectroscopic and Immunological Methods

Alongside mass spectrometry, spectroscopic methods are vital for the unambiguous confirmation of chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. mdpi.com Both ¹H NMR and ¹³C NMR are used to confirm the structure of synthesized or isolated compounds by analyzing the chemical shifts (δ), coupling constants (J), and signal integrations. mdpi.comresearchgate.net

For this compound, ¹H NMR would reveal key signals corresponding to the methyl group adjacent to the ketone, the various methylene (B1212753) (CH₂) groups in the aliphatic chain, and the vinyl protons of the double bond. The configuration of the double bond is critical. The (Z) or cis geometry is confirmed by the coupling constant between the two vinyl protons (H-2 and H-3), which is expected to be in the range of ~10-12 Hz, significantly smaller than the ~15-18 Hz expected for the (E) or trans isomer. ¹³C NMR would complement this by showing distinct signals for the carbonyl carbon of the ketone, the carboxylic acid carbon, the olefinic carbons, and the aliphatic carbons. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations / Notes |

|---|---|---|---|

| C1 (-COOH) | ~11-12 (broad s) | ~170 | Carboxylic acid proton, exchangeable. |

| C2 (=CH-) | ~5.8 (d, J ≈ 11 Hz) | ~122 | Vinyl proton, cis coupling to H-3. |

| C3 (-CH=) | ~6.4 (dt) | ~148 | Vinyl proton, coupled to H-2 and H-4. |

| C4 (-CH₂-) | ~2.6 | ~30 | Methylene group alpha to the double bond. |

| C5-C7 (-CH₂-) | ~1.3-1.6 | ~25-29 | Aliphatic methylene groups. |

| C8 (-CH₂-) | ~2.5 (t) | ~42 | Methylene group alpha to the ketone. |

| C9 (-C=O) | - | ~210 | Ketone carbonyl carbon. |

Note: Predicted values are estimates based on standard chemical shift tables and data for structurally similar compounds. Actual values may vary depending on solvent and experimental conditions.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunochemical technique used for detecting and quantifying a wide range of molecules, including hormones, proteins, and peptides. researchgate.net Its application has been extended to the analysis of small molecules like this compound, particularly in complex biological matrices where high throughput and sensitivity are required. The development of an ELISA for this specific fatty acid involves the production of specific antibodies and a rigorous validation process to ensure the reliability and accuracy of the results. researchgate.netgreenmoab.com

The principle behind developing an ELISA for a small molecule, or hapten, such as this compound involves making the molecule immunogenic. Haptens are not large enough on their own to elicit an immune response. Therefore, the first step is to conjugate the hapten to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.gov This conjugate is then used to immunize an animal (commonly rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively, that can specifically recognize the this compound molecule. nih.govgenscript.com

A competitive ELISA format is typically the most suitable for quantifying small molecules. In this setup, a known amount of enzyme-labeled this compound or an antibody specific to the compound is used. The sample containing the unknown amount of the acid competes with the labeled compound for binding to a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Validation of the developed ELISA is a critical step to ensure its performance characteristics are well-defined and reliable. abyntek.com This process involves assessing several key parameters, including sensitivity, specificity, precision, and accuracy. researchgate.netnih.gov

Research Findings in Assay Validation

Detailed validation studies are performed to characterize the assay's performance.

Sensitivity : The sensitivity of the assay is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of this compound that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For a hypothetical developed ELISA, these values would be established by analyzing multiple blank samples and samples with low concentrations of the analyte.

Specificity (Cross-Reactivity) : The specificity of the antibody is crucial for a reliable assay. It is evaluated by testing the cross-reactivity with structurally related compounds that may be present in the sample matrix. These compounds include other fatty acids found in royal jelly or insect pheromones. pnas.orgresearchgate.net The percentage of cross-reactivity is calculated to determine the degree of interference from each compound.

| Compound | Cross-Reactivity (%) |

|---|---|

| This compound | 100 |

| (2E)-9-oxodec-2-enoic acid | 85 |

| 10-Hydroxy-2-decenoic acid | <1.0 |

| 9-Hydroxy-2-decenoic acid | <1.5 |

| Sebacic acid | <0.1 |

| Octanoic acid | <0.1 |

Precision : The precision of the assay refers to the closeness of repeated measurements. It is expressed as the coefficient of variation (CV %) and is assessed at two levels: intra-assay precision (within the same plate) and inter-assay precision (between different plates on different days). nih.gov To determine precision, samples at low, medium, and high concentrations of this compound are analyzed in multiple replicates.

| Sample | Concentration (ng/mL) | Intra-Assay CV (%) (n=10) | Inter-Assay CV (%) (n=10) |

|---|---|---|---|

| Low | 5 | 6.8 | 9.5 |

| Medium | 25 | 5.2 | 7.8 |

| High | 100 | 4.5 | 6.9 |

Accuracy (Recovery) : Accuracy is assessed through spiking and recovery experiments. Known amounts of this compound are added (spiked) into blank matrix samples (e.g., royal jelly extract devoid of the analyte). The concentration of the analyte is then measured using the ELISA, and the percentage of recovery is calculated. This determines if the matrix interferes with the quantification. nih.govmdpi.com

| Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |

|---|---|---|---|

| Royal Jelly Extract | 10 | 9.7 | 97 |

| Royal Jelly Extract | 50 | 48.2 | 96.4 |

| Royal Jelly Extract | 150 | 144.3 | 96.2 |

The successful development and rigorous validation of an ELISA for this compound provide a valuable tool for researchers. This methodology allows for rapid, cost-effective, and reliable quantification of this compound in numerous samples, facilitating further studies into its biological roles and significance.

Ecological and Evolutionary Contexts of 2z 9 Oxodec 2 Enoic Acid

Role in Interspecific Chemical Ecology

The influence of (2E)-9-oxodec-2-enoic acid beyond the confines of the honeybee colony and its interactions with other species is not as extensively documented as its intraspecific functions. The following sections review the current understanding of its role in various interspecific ecological contexts.

Predator-Prey Interactions

There is currently a lack of significant research findings detailing the direct role of (2E)-9-oxodec-2-enoic acid as a mediator in predator-prey interactions. While the alarm pheromones of honeybees are known to elicit defensive behaviors against predators, the queen pheromone, including 9-ODA, is not primarily associated with this function.

Host-Parasite Dynamics

The scientific literature does not provide substantial evidence for a direct role of (2E)-9-oxodec-2-enoic acid in mediating host-parasite dynamics. The health and social cohesion of a honeybee colony, which are influenced by the queen's pheromonal output, can indirectly affect the colony's resilience to parasites. However, a direct chemical influence of 9-ODA on parasites has not been a major focus of research.

Symbiotic Relationships

Similarly, there is a scarcity of research on the direct involvement of (2E)-9-oxodec-2-enoic acid in symbiotic relationships with other species. While the honeybee hive is a complex ecosystem with various microorganisms, the specific role of 9-ODA in structuring these symbiotic communities is not well understood.

Evolutionary Adaptation and Diversification of Biosynthetic Pathways

The biosynthesis of (2E)-9-oxodec-2-enoic acid is intrinsically linked to fatty acid metabolism, a fundamental and ancient biological pathway. The evolution of its specific production and the corresponding response mechanisms are intertwined with the evolution of sociality in insects.

Comparative Genomics and Proteomics of Biosynthetic Enzymes

(2E)-9-Oxodec-2-enoic acid is synthesized in the mandibular glands of the queen honeybee from common fatty acid precursors. nih.govresearchgate.net The biosynthetic pathway involves a series of enzymatic modifications, including oxidation and desaturation of fatty acids. Proteomic analyses of the honeybee mandibular glands have identified numerous proteins associated with lipid metabolism and transport, providing insights into the molecular machinery responsible for 9-ODA production. nih.govacs.org

Comparative genomic studies in social insects, particularly focusing on the evolution of desaturase gene families, offer a broader evolutionary context. nih.govnih.gov Desaturase enzymes are critical for introducing double bonds into fatty acyl chains, a key step in the synthesis of many insect semiochemicals. nih.gov The diversification and differential expression of these enzymes across insect lineages are thought to contribute to the evolution of novel chemical signals. nih.govnih.gov

| Protein Category | Examples of Proteins Identified in Honeybee Mandibular Glands | Potential Role in (2E)-9-Oxodec-2-enoic Acid Biosynthesis |

| Lipid Metabolism | Fatty acid synthase, Acyl-CoA dehydrogenase, Enoyl-CoA hydratase | Core enzymes in the synthesis and modification of fatty acid precursors. |

| Transport | Apolipophorins, Fatty acid-binding proteins | Transport of lipid precursors and intermediates within and between cells. |

| Oxidoreductases | Cytochrome P450 enzymes, Alcohol dehydrogenases | Catalyzing oxidation steps in the conversion of fatty acids to 9-ODA. |

Table 1: Key Protein Categories Implicated in (2E)-9-Oxodec-2-enoic Acid Biosynthesis from Proteomic Analyses of Honeybee Mandibular Glands. This table is based on findings from proteomic studies of honeybee mandibular glands. nih.govacs.org

Adaptive Evolution of Response Mechanisms

The perception of (2E)-9-oxodec-2-enoic acid by other honeybees is a classic example of chemoreception. The evolution of specific odorant receptors (ORs) is crucial for the detection of and response to pheromones. In Apis mellifera, the odorant receptor AmOR11 has been identified as the specific receptor for 9-ODA. researchgate.net The evolution of the OR gene family in social insects is characterized by both conservation and lineage-specific expansions, suggesting that these receptors are under strong selective pressures to adapt to new chemical signals. nih.govsensusimpact.comnih.gov

The evolution of the response to queen pheromones is also thought to be driven by a co-evolutionary "arms race" between the queen and the workers over reproductive control within the colony. periodikos.com.brperiodikos.com.br This conflict may have led to the evolution of a multi-component queen pheromone and corresponding complex response pathways in workers. periodikos.com.brperiodikos.com.br The redundancy in queen signals, where multiple compounds can elicit similar responses, might be an evolutionary strategy to ensure the stability of the colony's social structure. nih.gov

| Gene Family | Key Genes/Receptors | Evolutionary Significance in Pheromone Response |

| Odorant Receptors (ORs) | AmOR11 | Specific receptor for (2E)-9-oxodec-2-enoic acid in Apis mellifera. The evolution of this and other ORs is linked to the diversification of chemical communication. |

| Fatty Acid Desaturases | desat gene family | Involved in the biosynthesis of pheromone precursors. Gene duplication and changes in expression are linked to the evolution of novel semiochemicals. |

| Cytochrome P450s | CYP gene family | Play a role in the functionalization of hydrocarbons and fatty acids, contributing to the diversity of pheromone components. |

Table 2: Key Gene Families and Receptors Involved in the Biosynthesis and Perception of (2E)-9-Oxodec-2-enoic Acid and Related Pheromones. This table synthesizes information from studies on insect chemoreception and pheromone biosynthesis. nih.govnih.govresearchgate.net

Environmental Distribution and Persistence of (2Z)-9-Oxodec-2-enoic Acid in Ecosystems

Scientific literature focusing specifically on the environmental distribution and persistence of this compound is exceptionally scarce. The vast majority of research on 9-oxodec-2-enoic acid is centered on the (2E) isomer, famously known as the queen substance in honeybees, and its role as a pheromone. Consequently, a detailed analysis of the environmental fate of the (2Z) isomer is not currently possible based on available direct evidence.

However, by examining the general principles of the environmental behavior of unsaturated fatty acids and insect pheromones, a speculative overview can be constructed. It is crucial to underscore that the following sections are based on inferences from related compounds and not on direct studies of this compound.

Occurrence in Soil, Water, and Air

Direct measurements of this compound in soil, water, and air have not been reported in peer-reviewed literature. The primary natural source of the closely related (2E) isomer is the mandibular glands of queen honeybees. Insect pheromones are typically released in very small quantities and are subject to degradation in the environment. wikipedia.org

Soil: The persistence of fatty acids in soil is influenced by their chemical structure, soil type, microbial population, temperature, and moisture. Unsaturated fatty acids are generally more susceptible to microbial degradation than their saturated counterparts. researchgate.net Should this compound be introduced to the soil, for instance through the decomposition of a queen honeybee, it would likely be rapidly metabolized by soil microorganisms.

Water: The solubility and persistence of fatty acids in aquatic environments depend on factors like pH, temperature, and the presence of microorganisms. Short-chain fatty acids tend to be more water-soluble and thus more available for microbial degradation. researchgate.net While specific data is absent, it can be inferred that any this compound entering aquatic systems would be subject to biodegradation by aquatic bacteria.

Air: As a semiochemical, the (2E) isomer of 9-oxodec-2-enoic acid is released into the air to communicate with other bees. The atmospheric persistence of such compounds is generally short due to factors like solar radiation (photolysis) and oxidation. researchgate.net Environmental factors such as temperature can also accelerate the chemical breakdown of pheromones. livetoplant.com It is reasonable to assume that the (2Z) isomer, if present in the atmosphere, would have a similarly limited lifespan.

Table 1: Postulated Factors Influencing the Environmental Occurrence of this compound

| Environmental Compartment | Key Influencing Factors | Expected Persistence |

|---|---|---|

| Soil | Microbial activity, soil composition, temperature, moisture | Low |

| Water | Microbial degradation, pH, temperature | Low |

Biogeochemical Cycling and Fate

The biogeochemical cycling of this compound has not been specifically studied. However, the general pathways for the degradation of unsaturated fatty acids are well-established and provide a likely model for its environmental fate. wikipedia.org Biogeochemical cycles involve the interplay of biological, geological, and chemical processes, with microorganisms playing a critical role. wikipedia.org

Biodegradation: The primary mechanism for the breakdown of fatty acids in the environment is microbial degradation. wikipedia.org Bacteria in soil and water can utilize fatty acids as a source of carbon and energy. nih.gov The degradation of unsaturated fatty acids typically involves beta-oxidation, a process that breaks down the fatty acid into two-carbon acetyl-CoA units. wikipedia.org The presence of a double bond in unsaturated fatty acids can make them more prone to microbial attack compared to saturated fatty acids. researchgate.net

Abiotic Degradation: In addition to biological breakdown, abiotic factors can contribute to the degradation of unsaturated fatty acids. In the atmosphere, this would primarily involve reactions with hydroxyl radicals and ozone, as well as photolysis. researchgate.net In soil and water, hydrolysis could play a minor role, though it is generally much slower than biodegradation for fatty acids.

Anthropogenic Influences on this compound Dynamics

There is no available evidence to suggest any significant anthropogenic sources or influences on the environmental dynamics of this compound. The compound is not known to be produced commercially in large quantities or used in industrial processes.

However, it is possible to speculate on potential indirect anthropogenic influences based on the behavior of other fatty acids:

Agriculture and Land Use: Changes in land use could theoretically impact the distribution of honeybee populations, which are the primary natural source of the (2E) isomer. However, any link to the (2Z) isomer is purely speculative.

Wastewater and Sewage: Domestic and industrial wastewater can be a source of various fatty acids in the environment. researchgate.net While there is no data to suggest the presence of this compound in such effluents, the general increase in organic matter from these sources can alter the microbial communities responsible for fatty acid degradation.

Pest Control: The use of insect pheromones in pest management is a growing practice. cabidigitallibrary.org While the (2E) isomer of 9-oxodec-2-enoic acid is not a common pest control agent, the large-scale application of other structurally similar pheromones could introduce novel organic compounds into the environment.

Table 2: Hypothetical Anthropogenic Influences on Fatty Acid Dynamics

| Anthropogenic Activity | Potential Impact | Relevance to this compound |

|---|---|---|

| Industrial Effluents | Introduction of various fatty acids into aquatic systems | No direct evidence of its presence |

| Agricultural Runoff | Alteration of soil and water microbial communities | Indirect and speculative |

It must be reiterated that these are general considerations for fatty acids and there is no specific research linking these activities to the environmental dynamics of this compound.

Future Directions and Emerging Research Avenues for 2z 9 Oxodec 2 Enoic Acid

Exploration of Undiscovered Biological Roles in Diverse Taxa

The known biological activity of the trans-isomer of 9-oxodec-2-enoic acid in social insects provides a compelling reason to investigate the potential roles of the (2Z) form in a wider range of organisms. wikipedia.org While the queen bee pheromone influences colony social structure and drone attraction, the biological functions of (2Z)-9-oxodec-2-enoic acid are largely uncharted territory. wikipedia.org Future research will likely focus on screening for its presence and bioactivity in various taxa, from microorganisms to plants and other animal species. For instance, studies on other unsaturated fatty acids in marine organisms have revealed a broad spectrum of biological activities, suggesting that similar discoveries may await for this compound. rsc.org The investigation could extend to its potential role as a signaling molecule, a defense compound, or a developmental regulator in different biological contexts.

Advanced Omics Integration for Systems-Level Understanding

To gain a comprehensive understanding of how this compound interacts with biological systems, a multi-omics approach is essential. This involves the integrated analysis of transcriptomics, proteomics, and metabolomics data to create a holistic picture of the molecular perturbations caused by this compound. nih.gov

Transcriptomics and Proteomics in Response to this compound

Transcriptomic and proteomic analyses can reveal which genes and proteins are differentially expressed in response to exposure to this compound. This can provide insights into the cellular pathways and biological processes that are modulated by the compound. For example, studies on other bioactive compounds have successfully used these techniques to identify target pathways, such as those involved in metabolism or signal transduction. nih.govnih.gov By applying these methods, researchers can begin to map the molecular network of interactions associated with this compound.

Metabolomics for Pathway Interrogation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a direct functional readout of the physiological state. By analyzing the changes in the metabolome following treatment with this compound, scientists can identify the specific metabolic pathways that are affected. nih.gov This could uncover previously unknown enzymatic reactions or regulatory mechanisms involving this fatty acid. Widely targeted metabolomics can quantify hundreds of metabolites, providing a detailed snapshot of the metabolic landscape. nih.gov

Development of Novel Analytical Tools for In Situ Detection

A significant challenge in studying the biological roles of this compound is the ability to detect and quantify it accurately, especially in situ. The development of novel and more sensitive analytical tools is therefore a critical area of future research. This could involve the creation of specific biosensors, advanced mass spectrometry techniques, or novel chromatography methods for its selective detection in complex biological matrices. Improved analytical capabilities will be instrumental in tracking the compound's localization, concentration dynamics, and interactions within living systems.

Biotechnological Applications and Bioengineering Approaches (excluding human clinical trials)

The unique chemical structure of this compound makes it a candidate for various biotechnological applications. Research in this area will likely focus on harnessing its properties for non-clinical purposes.

Enhanced Production in Engineered Microbial Systems

To facilitate research and potential applications, efficient and sustainable methods for producing this compound are needed. Metabolic engineering of microorganisms such as Escherichia coli presents a promising avenue for its large-scale production. nih.govconicet.gov.ar By introducing and optimizing biosynthetic pathways, it may be possible to achieve high-yield production from simple and renewable feedstocks. nih.govconicet.gov.ar Strategies could include overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions to maximize product titers. nih.gov

Below is an interactive data table summarizing the key research areas and their potential outcomes:

| Research Area | Focus | Potential Outcomes |

| Undiscovered Biological Roles | Screening in diverse taxa (microbes, plants, animals) | Discovery of new signaling, defense, or regulatory functions. |

| Omics Integration | Transcriptomics, proteomics, and metabolomics analyses | Elucidation of molecular mechanisms and affected biological pathways. |

| Novel Analytical Tools | Development of sensitive and specific detection methods | Accurate in situ quantification and localization of the compound. |

| Biotechnological Production | Metabolic engineering of microbial systems | Sustainable and high-yield production for research and other applications. |

Targeted Modulation of Biological Processes in Agriculture

The exploration of this compound in agriculture is shifting towards the precise manipulation of plant physiology to enhance crop resilience and productivity. While direct research on this specific isomer is in its nascent stages, the broader class of oxo-fatty acids, known as oxylipins, serves as a blueprint for its potential applications. Oxylipins are well-documented as signaling molecules in plant defense and development. tandfonline.comnih.gov Future research is anticipated to focus on harnessing this compound for the following agricultural purposes:

Elicitation of Plant Defense Mechanisms: A primary area of investigation is the potential for this compound to act as an elicitor of plant immune responses. Oxylipins like 12-oxo-phytodienoic acid (OPDA) are known to activate defense genes and induce systemic resistance, a state of heightened defense throughout the plant. nih.govoup.com Future studies will likely examine whether exogenous application of this compound can prime crops to better resist pathogens and pests, potentially reducing the reliance on conventional pesticides. Research into other keto fatty acids has already demonstrated their potential as antimicrobial agents against plant pathogens. beilstein-journals.org

Regulation of Plant Growth and Development: Beyond defense, oxylipins can influence plant growth and development. The balance between growth and defense is a critical aspect of plant biology, and molecules that can modulate this trade-off are of significant interest for agriculture. nih.gov Research may explore if this compound can be used to optimize resource allocation within the plant, for instance, by promoting root growth or influencing flowering time, as has been observed with other oxylipins like KODA (9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid). nih.gov